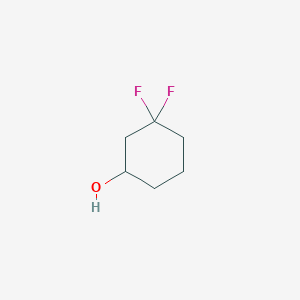

3,3-Difluorocyclohexanol

Description

It is supplied with high purity (≥97%) and requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name |

3,3-difluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)3-1-2-5(9)4-6/h5,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFOXOAGRZJDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340412 | |

| Record name | 3,3-Difluorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94099-53-3 | |

| Record name | 3,3-Difluorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluorocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluorocyclohexanol can be synthesized through the fluorination of cyclohexanol. One common method involves the reaction of cyclohexanol with hydrogen fluoride (HF) under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the efficient substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to maintain the required reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclohexanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 3,3-difluorocyclohexanone.

Reduction: The compound can be reduced to form 3,3-difluorocyclohexane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 3,3-Difluorocyclohexanone.

Reduction: 3,3-Difluorocyclohexane.

Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used

Scientific Research Applications

Applications in Scientific Research

1. Organic Synthesis

- Building Block : 3,3-Difluorocyclohexanol serves as an essential intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for selective functionalization, making it a versatile reagent in organic chemistry .

- Reactivity : The presence of fluorine atoms enhances the compound's reactivity compared to its non-fluorinated counterparts, facilitating various substitution and addition reactions.

2. Medicinal Chemistry

- Therapeutic Potential : Research has indicated that fluorinated alcohols can exhibit improved pharmacokinetic properties. This compound is being explored for its potential as a precursor in the synthesis of novel pharmaceuticals targeting various diseases .

- Biological Activity : Preliminary studies suggest that compounds derived from this compound may interact favorably with biological targets due to their enhanced lipophilicity and metabolic stability .

3. Material Science

- Polymer Production : The compound can be used in the formulation of specialty polymers that require enhanced thermal and chemical resistance. Its incorporation into polymer matrices can improve material properties such as tensile strength and durability .

- Fluorinated Materials : The unique properties imparted by fluorine atoms make this compound suitable for applications in coatings and adhesives that demand high-performance characteristics.

Case Study 1: Synthesis of Fluorinated Anticancer Agents

In a recent study published in a peer-reviewed journal, researchers synthesized a series of fluorinated compounds based on this compound. These compounds were evaluated for their anticancer activity against various cancer cell lines. The results demonstrated enhanced cytotoxicity compared to non-fluorinated analogs, suggesting that fluorination significantly improves therapeutic efficacy .

Case Study 2: Development of High-Performance Polymers

Another study focused on incorporating this compound into polymer formulations aimed at improving chemical resistance. The resulting materials exhibited superior performance under harsh environmental conditions compared to traditional polymers. This application highlights the compound's potential in industrial settings where durability is critical .

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. This can lead to the modulation of biological pathways and the exertion of desired effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Difluorocyclohexanol (CAS 22419-35-8)

- Molecular Formula : C₆H₁₀F₂O .

- Physical Properties : Melting point (60–65°C), boiling point (160.6±40.0°C predicted), density (1.15±0.1 g/cm³) .

- Chemical Reactivity: Oxidized to 4,4-difluorocyclohexanone using Jones reagent, indicating alcohol-to-ketone conversion capability .

- Safety : Classified with hazard code Xi (irritant) and requires precautions against environmental release .

(3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2)

- Similarity Score: 0.92 to 3,3-Difluorocyclohexanol .

- Structural Features : A cyclobutane ring with fluorines at the 3-position and a hydroxymethyl group.

- Reactivity: The strained cyclobutane ring may increase reactivity in ring-opening reactions compared to the more stable cyclohexanol derivative .

trans-4-(Trifluoromethyl)cyclohexanol (CAS 75091-93-9)

- Similarity Score : 0.88 .

- Structural Features: A trifluoromethyl (-CF₃) group at the 4-position of the cyclohexanol ring.

- Electronic Effects: The -CF₃ group is strongly electron-withdrawing, which may deprotonate the alcohol more readily than the difluoro analogs, affecting acidity (pKa ~14.14 for 4,4-difluorocyclohexanol) .

Physicochemical and Reactivity Comparison Table

Biological Activity

3,3-Difluorocyclohexanol is a fluorinated alcohol that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and biological activity. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring. This modification affects its conformational flexibility and hydrogen-bonding capabilities, which are crucial for its biological interactions.

Structural Formula

The structural formula can be represented as follows:

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may stem from its ability to participate in hydrogen bonding and influence conformational dynamics in biological molecules. The fluorine atoms can enhance lipophilicity and alter the electronic properties of the compound, potentially leading to increased interaction with biological targets.

Hydrogen Bonding

Studies have shown that fluorinated alcohols exhibit altered hydrogen-bonding patterns compared to their non-fluorinated counterparts. The introduction of fluorine can enhance the acidity of hydroxyl groups, thereby modifying their reactivity in biochemical pathways .

Antiviral Activity

One notable application of fluorinated compounds is their use as antiviral agents. Research has indicated that derivatives of difluorinated nucleosides exhibit significant antiviral activity against hepatitis C virus (HCV). While this compound itself has not been directly studied for HCV activity, its structural relatives suggest a potential for similar applications .

Antitumor Activity

Fluorinated compounds have been explored for their antitumor properties. The introduction of fluorine into cyclohexanol derivatives has been linked to reduced cytotoxicity while retaining therapeutic efficacy. This balance is critical in drug design, as it allows for effective treatment with minimized side effects .

Case Study 1: Antiviral Properties

A study evaluated the antiviral properties of 3',4'-difluoro-3'-deoxyribonucleosides and found that modifications similar to those in this compound could lead to significant reductions in cytotoxicity while maintaining antiviral efficacy comparable to established treatments like ribavirin .

Case Study 2: Conformational Analysis

Research involving variable-temperature NMR spectroscopy highlighted how conformational flexibility in difluorinated cyclohexanols impacts their biological interactions. The study revealed that specific conformers are favored under physiological conditions, which may enhance binding to target proteins .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀F₂O |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Antiviral Activity | Comparable to ribavirin |

| Cytotoxicity | Reduced compared to non-fluorinated analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.